(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline-based ligand characterized by a pyridyl substituent at the 2-position of the oxazoline ring and stereospecific phenyl groups at the 4- and 5-positions. Its molecular formula is C₂₁H₁₈N₂O, with a molecular weight of 314.38 g/mol . This compound is structurally designed for applications in asymmetric catalysis, where its stereoelectronic properties influence metal coordination and reaction outcomes.
Properties
IUPAC Name |
(4R,5S)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-9-8-14-18(22-15)21-23-19(16-10-4-2-5-11-16)20(24-21)17-12-6-3-7-13-17/h2-14,19-20H,1H3/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTTVPHCAMIMIN-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a chiral amino alcohol with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazoline ring to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step reactions that include the formation of the oxazole ring and the introduction of the pyridine and phenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies where derivatives of this compound were tested against various bacterial strains, it showed promising results with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | MIC (μmol/L) | Comparison |
|---|---|---|---|
| 7a | E. coli | 4 | More potent than cefotaxime |
| 7b | S. aureus | 12 | Comparable efficacy |
| 7e | Pseudomonas | 10 | Effective against resistant strains |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxicity in various cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicated that certain derivatives had lower IC50 values than standard chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| NCI-H460 | 8 | More effective than doxorubicin |
| HepG2 | 15 | Moderate activity |
| HCT-116 | 10 | Effective against resistant cells |
Mechanism of Action
The mechanism of action of (4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its ability to form stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as the type of metal ion and the nature of the substrate.
Comparison with Similar Compounds
Structural Variations in Pyridyl Substituents
The pyridyl group in the target compound is substituted with a 6-methyl moiety. Modifications to this substituent significantly alter steric and electronic profiles:
Key Insight : Methyl substituents (as in the target compound) offer a compromise between steric accessibility and electronic neutrality, making them versatile for diverse catalytic applications.
Mono- vs. Bis-Oxazoline Ligands
The target compound is a mono-oxazoline ligand. Bis-oxazoline derivatives, featuring two oxazoline units, exhibit distinct coordination behavior:
Key Insight: Bis-oxazolines excel in chelation-driven enantioselectivity, while mono-oxazolines like the target compound are advantageous for reactions requiring less steric constraint or single-site coordination.
Hybrid Ligands with Phosphine or Other Functional Groups
Hybrid ligands combine oxazolines with other donor groups (e.g., phosphines), broadening catalytic scope:
Key Insight: The target compound’s pyridyl-oxazoline structure is ideal for nitrogen-focused coordination, whereas PHOX ligands leverage mixed-donor systems for broader metal compatibility.
Biological Activity
Overview
(4R,5S)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative that has garnered attention for its potential biological activities and applications in asymmetric synthesis and catalysis. This compound's unique structure, featuring a pyridine ring and multiple chiral centers, makes it a valuable candidate in medicinal chemistry and drug development.
- IUPAC Name : (4R,5S)-2-(6-methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C21H18N2O
- Molecular Weight : 318.38 g/mol
- CAS Number : 2417321-37-8
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions. These complexes can facilitate various catalytic cycles that are crucial in biochemical transformations. The specific pathways and molecular targets depend on the application context (e.g., type of metal ion used) .
Antiviral Activity
Research indicates that derivatives of oxazoline compounds exhibit significant antiviral properties. For instance, studies on similar structures have shown that modifications in the 2-position of the oxazoline ring can enhance activity against human rhinovirus (HRV) serotypes. The mean minimum inhibitory concentrations (MICs) for some derivatives were as low as 0.40 µM . This suggests that this compound may also possess antiviral potential due to its structural similarities.
Anticancer Properties
Oxazoline derivatives have been explored for their anticancer activities. The ability of these compounds to interact with biological targets involved in cell proliferation and apoptosis suggests potential therapeutic benefits. For example, studies have indicated that certain oxazoline compounds can inhibit tumor growth by modulating signaling pathways related to cancer cell survival .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral efficacy of various substituted phenyl oxazolines against HRV serotypes. The results demonstrated that modifications at specific positions significantly enhanced activity compared to unsubstituted counterparts .
- Anticancer Activity : In vitro studies have shown that oxazoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the potential of this compound as a lead compound for further anticancer drug development .
Asymmetric Catalysis
Due to its chiral nature, this compound is utilized as a ligand in asymmetric catalysis. It promotes enantioselective reactions that are essential for synthesizing chiral drugs and fine chemicals .
Drug Development
The compound's structural features make it a promising candidate for developing new pharmaceuticals targeting viral infections and cancer therapies. Its role as a building block for biologically active molecules is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
